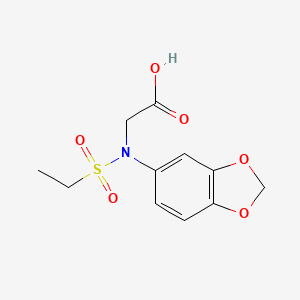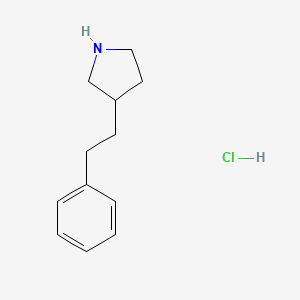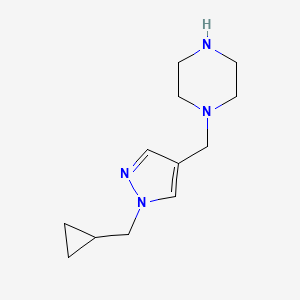
1-((1-(cyclopropylméthyl)-1H-pyrazol-4-yl)méthyl)pipérazine
Vue d'ensemble
Description
1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines . It is also used as a regulator of neurotransmitters, used to treat anxiety, depression, and other mental diseases .
Synthesis Analysis
The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopropylmethyl)piperazine include a boiling point of 68 °C/3.5 mmHg, a density of 0.943 g/mL at 25 °C, a refractive index of n 20/D 1.489, and a flash point of 171 °F . It is also soluble in water and some organic solvents, such as ethanol, ether, etc .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé sert de bloc de construction polyvalent dans la synthèse pharmaceutique. Sa structure permet la création de divers agents pharmacologiquement actifs. Par exemple, des dérivés de ce composé ont été étudiés pour leur activité contre Trypanosoma brucei, l'agent pathogène responsable de la maladie du sommeil . De plus, ses analogues ont montré un potentiel en tant qu'agents antituberculeux, certains dérivés d'hexylamine affichant une activité antimycobactérienne supérieure .
Inhibition de la corrosion
Dans les milieux industriels, ce composé a été évalué pour sa capacité à inhiber la corrosion des métaux, en particulier à haute température et dans des environnements difficiles. Son efficacité en tant qu'inhibiteur de corrosion peut contribuer à protéger les métaux de la dégradation, prolongeant ainsi leur durée de vie opérationnelle .
Synthèse organique
En tant qu'agent nucléophile en raison de son groupe amine secondaire, il participe aux réactions d'alkylation, d'acylation et de substitution. Cela en fait un réactif précieux en synthèse organique, contribuant à la construction de molécules organiques complexes .
Safety and Hazards
The safety data sheet for 1-(Cyclopropylmethyl)piperazine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
Piperazine compounds, which this compound is a derivative of, are known to have anthelmintic action, meaning they are used to treat parasitic worm infections .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound may have anthelmintic effects, leading to the paralysis and expulsion of parasitic worms .
Analyse Biochimique
Biochemical Properties
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with neurotransmitter regulators, affecting the chemical transmission within the nervous system . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.
Cellular Effects
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, thereby affecting cellular communication and metabolic processes . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been observed to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft . This modulation of enzyme activity can lead to significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions but may degrade when exposed to strong oxidants . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving symptoms of anxiety and depression . At higher doses, it can cause toxic or adverse effects, including severe damage to the nervous system and other organs . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses.
Metabolic Pathways
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . This compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-11(1)9-16-10-12(7-14-16)8-15-5-3-13-4-6-15/h7,10-11,13H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBYBLATHKDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
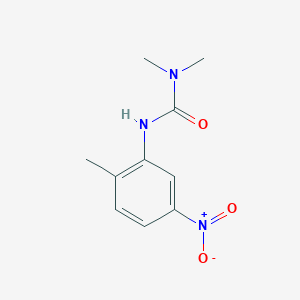
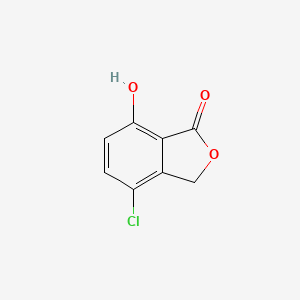
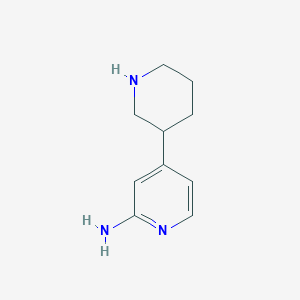

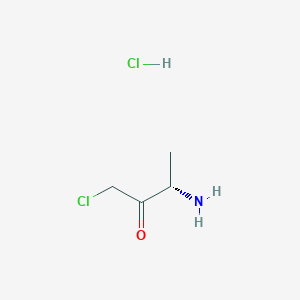
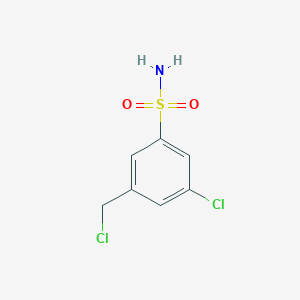

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)

